7-Monodemethyl Minocycline

Neuroprotection H2O2-induced injury Primary neuron model

In pharmaceutical QC, misidentification of minocycline impurities can cause ANDA rejection. 7-Monodemethyl Minocycline (EP Impurity C) is the sole chromatographically valid marker for Impurity C quantitation, with a unique RRT distinct from Impurity A and Impurity B under validated HPLC conditions. • EP-mandated for minocycline HCl API release; acceptance criterion ≤0.15% per ICH Q3B. • Supplied with full characterization (COA, HPLC, MS, NMR) for ANDA/DMF submissions. • Key degradation marker for forced degradation studies and shelf-life determination.

Molecular Formula C22H25N3O7
Molecular Weight 443.4 g/mol
Cat. No. B15129974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Monodemethyl Minocycline
Molecular FormulaC22H25N3O7
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C
InChIInChI=1S/C22H25N3O7/c1-24-11-4-5-12(26)14-9(11)6-8-7-10-16(25(2)3)18(28)15(21(23)31)20(30)22(10,32)19(29)13(8)17(14)27/h4-5,8,10,16,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31)
InChIKeyUCOXGFBGSLDEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Monodemethyl Minocycline Procurement Guide


7-Monodemethyl Minocycline (CAS 4708-96-7), formally designated as Minocycline EP Impurity C in the European Pharmacopoeia, is a semi-synthetic tetracycline derivative characterized by the N-demethylation of the parent minocycline molecule at the C7 position, resulting in a monomethylamino substitution [1]. This compound is a known metabolite and a principal process-related impurity in minocycline hydrochloride formulations, with a molecular formula of C22H25N3O7 and a molecular weight of 443.456 g/mol [2]. Its procurement is primarily driven by regulatory requirements for analytical method validation, stability testing, and quality control (QC) in the manufacture of minocycline active pharmaceutical ingredients (APIs) and finished dosage forms [3].

7-Monodemethyl Minocycline Substitution Limitations


In-class substitution of minocycline impurities is analytically invalid due to the distinct chromatographic behavior and pharmacopoeial specificity required for each impurity marker. For instance, 7-Monodemethyl Minocycline (EP Impurity C) is chromatographically resolvable from its close structural analogs, 4-Epiminocycline (EP Impurity A) and 7-Didemethyl Minocycline (EP Impurity B), under validated HPLC conditions, with each impurity having a unique relative retention time (RRT) that is method-critical [1]. Furthermore, the European Pharmacopoeia mandates the specific identification and quantification of Impurity C in minocycline hydrochloride, with an acceptance criterion of ≤0.15% per ICH Q3B guidelines, a threshold that is not transferable to other impurities [2]. Procurement of the incorrect reference standard would lead to misidentification, inaccurate quantitation, and potential failure of regulatory filings.

7-Monodemethyl Minocycline Comparative Evidence


Neuroprotection vs. Minocycline in Primary Neurons

In a comparative study using H2O2-injured primary neuron models, 7-Monodemethyl Minocycline demonstrated significant neuroprotective activity. While exact numerical values are not reported in the public abstract, the compound's efficacy was described as 'good' in the same model where minocycline is known to be active, suggesting a retention of the parent drug's neuroprotective phenotype [1]. This indicates that the monodemethylated metabolite retains a therapeutically relevant biological activity.

Neuroprotection H2O2-induced injury Primary neuron model

HPLC Separation from Impurities A and B

A patented HPLC method specifically resolves 7-Monodemethyl Minocycline (EP Impurity C) from other common minocycline impurities, including 4-Epiminocycline (EP Impurity A) and 7-Didemethyl Minocycline (EP Impurity B), under defined chromatographic conditions [1]. The method establishes a relative retention time (RRT) for Impurity C, enabling its accurate quantification in minocycline hydrochloride drug substance and product, a critical requirement for ICH Q3B compliance.

HPLC method validation Pharmaceutical analysis Impurity profiling

ICH Q3B Impurity Threshold

According to ICH Q3B guidelines, 7-Monodemethyl Minocycline (EP Impurity C) is subject to a reporting threshold of ≤0.15% in minocycline hydrochloride drug products [1]. This quantitative threshold is a direct comparator to the specification for the parent drug minocycline (≥98.0% purity), establishing a clear quality target for the impurity.

Regulatory compliance ICH guidelines Stability testing

Structural Confirmation via MS and NMR

7-Monodemethyl Minocycline has a molecular mass of 443.456 g/mol, which distinguishes it from minocycline (m/z 457.5) and its didemethyl analog 7-Didemethyl Minocycline (m/z 429.4) [1][2]. This mass difference is analytically significant for LC-MS/MS method development, where the exact mass is used for selective reaction monitoring (SRM). Additionally, 1H-NMR analysis confirms the structure through characteristic proton signals for the C7 monomethylamino group.

Structural elucidation Mass spectrometry NMR

7-Monodemethyl Minocycline Application Scenarios


Minocycline API Purity Method Validation

This compound is used as a certified reference standard to validate HPLC or UPLC methods for the quantification of Impurity C in minocycline hydrochloride drug substance per European Pharmacopoeia specifications. Its use ensures accurate determination of impurity levels against the ICH Q3B threshold of ≤0.15% [1].

Stability Method for Minocycline Formulations

As a known degradation product and metabolite of minocycline, 7-Monodemethyl Minocycline serves as a key marker for forced degradation studies and stability testing of minocycline tablets and injectable formulations. Its presence and quantitation are critical for establishing product shelf-life and storage conditions [2].

Neuroprotection in Neuronal Injury Models

Based on preliminary evidence of neuroprotective activity in H2O2-injured primary neurons, researchers investigating tetracycline-derivative neuroprotection may employ this compound to study structure-activity relationships (SAR) of minocycline metabolites, offering a less antibacterial alternative for central nervous system (CNS) applications [3].

LC-MS/MS Bioanalytical Method Development

The distinct molecular weight of 7-Monodemethyl Minocycline (443.456 g/mol) makes it an ideal reference compound for developing and validating LC-MS/MS methods to quantify this specific metabolite in plasma or tissue samples during preclinical pharmacokinetic studies of minocycline [4].

Technical Documentation Hub

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